2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride
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Overview
Description
2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the dimethyl groups and the acetic acid moiety in the structure of this compound imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride typically involves the reaction of thiomorpholine with acetic acid derivatives under controlled conditions. One common method involves the alkylation of thiomorpholine with 2,2-dimethylchloroacetate, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product. The purification of the compound is usually achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiomorpholine derivatives.
Substitution: Esters and amides of 2-(2,2-dimethylthiomorpholin-4-yl)acetic acid.
Scientific Research Applications
2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiomorpholine derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound of 2-(2,2-dimethylthiomorpholin-4-yl)acetic acid hydrochloride, lacking the dimethyl and acetic acid groups.
2-(2,2-dimethylthiomorpholin-4-yl)ethanol: A similar compound with an ethanol moiety instead of acetic acid.
4-(2,2-dimethylthiomorpholin-4-yl)butanoic acid: A compound with a butanoic acid moiety instead of acetic acid.
Uniqueness
This compound is unique due to the presence of both the dimethyl groups and the acetic acid moiety, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
CAS No. |
2375273-79-1 |
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Molecular Formula |
C8H16ClNO2S |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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